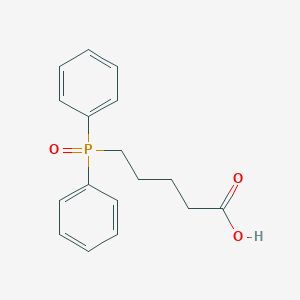

5-(Diphenylphosphinyl)pentanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-diphenylphosphorylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19O3P/c18-17(19)13-7-8-14-21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGXMYYGQYMICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CCCCC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71140-70-0 | |

| Record name | 5-(Diphenylphosphinyl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(Diphenylphosphinyl)pentanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85XU9N374E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-(Diphenylphosphinyl)pentanoic acid CAS 71140-70-0

An In-Depth Technical Guide to 5-(Diphenylphosphinyl)pentanoic Acid (CAS 71140-70-0)

Executive Summary

5-(Diphenylphosphinyl)pentanoic acid (commonly referred to as DPP or 4-carboxybutyldiphenylphosphine oxide) is a bifunctional organophosphorus compound with a molecular weight of 302.3 g/mol . In the realm of pharmaceutical development, it is universally recognized as a critical, structurally related impurity generated during the Wittig olefination of prostaglandin analogs (e.g., Latanoprost, Bimatoprost, Travoprost). Beyond its role as an analytical reference standard, its unique structural topology—featuring both a hard phosphoryl oxygen and a terminal carboxylate—has driven its emerging application as a versatile ligand in the synthesis of multidimensional lanthanide coordination polymers.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic origins of DPP, establish self-validating analytical protocols for its quantification, and outline its utility in advanced materials synthesis.

Mechanistic Origins: The Alkaline Cleavage Pathway

To understand why DPP is a ubiquitous impurity in prostaglandin synthesis, one must examine the causality of the Wittig reaction conditions. The synthesis of the upper alpha-chain of prostaglandins typically utilizes the reagent (4-carboxybutyl)triphenylphosphonium bromide .

During the reaction, a strong base (such as potassium tert-butoxide or NaHMDS) is employed to deprotonate the phosphonium salt and generate the active phosphorane ylide. However, in the presence of trace moisture or hydroxide ions, a competing alkaline cleavage side-reaction occurs [1].

The Causality of Degradation:

-

Nucleophilic Attack: Hydroxide ions attack the highly electrophilic phosphorus center of the unreacted phosphonium salt, forming a pentacoordinate phosphorane intermediate.

-

Pseudorotation & Cleavage: Through Berry pseudorotation, a phenyl group is forced into the apical position. Because the phenyl anion is a superior leaving group compared to the alkyl chain, it is expelled.

-

Proton Abstraction: The expelled phenyl anion rapidly abstracts a proton to form benzene, leaving behind the highly stable diphenylphosphine oxide derivative—DPP [2].

Because DPP possesses a carboxylic acid moiety identical to the desired prostaglandin product, it exhibits similar partitioning behavior during aqueous workups, making it notoriously difficult to purge and necessitating rigorous analytical monitoring.

Mechanistic divergence of the Wittig reagent into the desired ylide versus the DPP degradation pathway.

Physicochemical Profiling & Analytical Quality Control

To comply with ICH Q3A guidelines for reporting and controlling impurities in Active Pharmaceutical Ingredients (APIs), DPP must be quantified against certified reference materials [3].

Table 1: Quantitative & Analytical Properties

| Property | Value | Causality / Analytical Significance |

| CAS Number | 71140-70-0 | Unique identifier for regulatory DMF/ANDA filings. |

| Molecular Formula | C₁₇H₁₉O₃P | Confirms stoichiometry for high-resolution mass spectrometry. |

| Molecular Weight | 302.3 g/mol | Target mass for ESI-MS detection (m/z 303.1 [M+H]⁺). |

| pKa (Predicted) | ~4.70 | Dictates the requirement for acidic mobile phases in HPLC to prevent peak tailing. |

| Solubility | DMF, DMSO, Ethanol | Guides the selection of sample diluents for standard stock solutions. |

Protocol 1: HPLC-UV/MS Quantification of DPP in Prostaglandin APIs

This self-validating protocol ensures baseline resolution between the API and the DPP impurity.

-

Sample Preparation: Dissolve 10.0 mg of the prostaglandin API in 1.0 mL of Acetonitrile:Water (50:50 v/v). Prepare a reference standard of DPP at 0.01 mg/mL (0.1% specification limit).

-

Stationary Phase: Use a C18 Reverse Phase column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm). Causality: The hydrophobic phenyl rings of DPP require a non-polar stationary phase for adequate retention.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Validation Check: Formic acid suppresses the ionization of the carboxylic acid (pKa ~4.7), ensuring DPP elutes as a sharp, neutral species rather than a smeared anion.

-

-

Gradient Elution: 0–2 min (10% B), 2–15 min (linear ramp to 90% B), 15–20 min (hold 90% B). Flow rate: 1.0 mL/min.

-

Detection: Monitor UV absorbance at 220 nm (optimal for the diphenylphosphoryl chromophore) and confirm identity via ESI+ MS (m/z 303.1).

Emerging Applications: Lanthanide Coordination Polymers

Beyond its identity as an impurity, DPP (acting as the diphenylphosphorylvalerate ligand) is highly prized in inorganic chemistry. Lanthanide ions, such as Praseodymium (Pr³⁺), are "hard" Lewis acids. DPP provides two "hard" Lewis base oxygen donors: the phosphoryl oxygen (P=O) and the carboxylate oxygen (COO⁻). This perfect hard-hard thermodynamic match allows DPP to act as a bridging ligand, forming solvent-induced, multidimensional coordination polymers [4].

Bifunctional coordination modes of DPP with Praseodymium (Pr3+) to form multidimensional polymers.

Protocol 2: Synthesis of [Pr(DPP)₃(H₂O)ₓ]ₙ Coordination Networks

-

Ligand Deprotonation: Dissolve 3.0 mmol of DPP in 20 mL of a 1:1 Ethanol/Water mixture. Carefully adjust the pH to 6.0 using 0.1 M NaOH.

-

Causality: If the pH is too low (<4), the carboxylate remains protonated and will not coordinate. If the pH is too high (>8), insoluble Pr(OH)₃ will precipitate prematurely.

-

-

Metal Complexation: Dissolve 1.0 mmol of Pr(NO₃)₃·6H₂O in 5 mL of deionized water. Add this dropwise to the ligand solution under vigorous stirring at 60°C.

-

Polymerization: Maintain stirring and temperature for 2 hours. The coordination polymer will precipitate as a microcrystalline powder.

-

Isolation & Validation: Filter the precipitate, wash sequentially with cold water and ethanol to remove unreacted nitrates, and dry under vacuum. Validate the successful coordination via FTIR; a successful synthesis is self-validated by a distinct red-shift in both the P=O stretching frequency (typically shifting from ~1180 cm⁻¹ to ~1150 cm⁻¹) and the asymmetric COO⁻ stretch, confirming metal-oxygen dative bond formation.

References

-

Preparation of (diphenylphosphinyl)alkylcarboxylic acids from triphenyl-.omega.-carboxyalkylphosphonium salts. Journal of Organic Chemistry, 1980, 45(11), 2240-2243. URL:[Link]

-

Solvent-induced changes in dimensionality of praseodymium coordination polymers with diphenylphosphorylvalerate ligand. Semantic Scholar / Masaryk University. URL:[Link]

An In-depth Technical Guide to 4-Carboxybutyldiphenylphosphine oxide (5-(Diphenylphosphinyl)pentanoic Acid)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Carboxybutyldiphenylphosphine oxide, also known as 5-(Diphenylphosphinyl)pentanoic acid. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into its synthesis, characterization, and applications, with a focus on its relevance in contemporary chemical research and drug development.

Introduction: The Emerging Significance of Phosphine Oxides

For many years, phosphine oxides were often regarded as mere byproducts of reactions like the Wittig olefination.[1][2][3][4][5] However, the field of medicinal chemistry has sparked a renewed interest in this class of compounds. The incorporation of a phosphine oxide moiety into a drug candidate can significantly enhance its physicochemical properties, such as aqueous solubility and metabolic stability, which are critical parameters in drug design.[6][7] Phosphine oxides are highly polar functional groups and are stable under both acidic and basic conditions.[8] This unique combination of properties makes them valuable structural motifs for optimizing lead compounds in drug discovery programs.

4-Carboxybutyldiphenylphosphine oxide, with its terminal carboxylic acid and diphenylphosphine oxide group, presents a versatile scaffold for further chemical modifications, making it a valuable building block in organic synthesis and a potential component in the design of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application. The key properties of 5-(Diphenylphosphinyl)pentanoic acid are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 5-(Diphenylphosphinyl)pentanoic Acid | [9][10] |

| Synonyms | 4-Carboxybutyldiphenylphosphine oxide, 5-(Diphenylphosphoryl)pentanoic acid | |

| CAS Number | 71140-70-0 | [9][10][11] |

| Molecular Formula | C₁₇H₁₉O₃P | [9][11] |

| Molecular Weight | 302.31 g/mol | [9][11] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMF (10 mg/ml) and DMSO (10 mg/ml). |

Synthesis of 5-(Diphenylphosphinyl)pentanoic Acid

While a specific, detailed, and publicly available peer-reviewed synthesis protocol for 5-(Diphenylphosphinyl)pentanoic acid is not readily found in the searched literature, a plausible and commonly employed synthetic strategy for analogous compounds involves the reaction of a suitable phosphine with an alkyl halide followed by oxidation and hydrolysis. A generalized synthetic workflow is proposed below.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 5-(Diphenylphosphinyl)pentanoic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methods for the synthesis of similar phosphine oxides. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of Ethyl 5-(diphenylphosphino)pentanoate

-

To a solution of diphenylphosphine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., n-butyllithium) at a low temperature (e.g., -78 °C).

-

After stirring for a short period, add a solution of ethyl 5-bromopentanoate dropwise while maintaining the low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 5-(diphenylphosphinoyl)pentanoate

-

Dissolve the purified ethyl 5-(diphenylphosphino)pentanoate in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Synthesis of 5-(Diphenylphosphinyl)pentanoic Acid

-

To the crude ethyl 5-(diphenylphosphinoyl)pentanoate, add a solution of a base (e.g., sodium hydroxide) in a mixture of water and a co-solvent like ethanol or THF.

-

Heat the mixture to reflux and monitor the hydrolysis of the ester by TLC.

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-(diphenylphosphinyl)pentanoic acid.

Spectroscopic Characterization

The structural elucidation of 5-(Diphenylphosphinyl)pentanoic acid relies on a combination of spectroscopic techniques. Below is a detailed interpretation of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the diphenyl groups and the aliphatic protons of the pentanoic acid chain.

-

Aromatic Protons (C₆H₅): Multiple signals in the range of δ 7.4-7.8 ppm, corresponding to the 10 protons on the two phenyl rings. The protons ortho to the phosphorus atom may show coupling to the ³¹P nucleus.

-

Aliphatic Protons (-CH₂-):

-

The methylene group adjacent to the phosphorus atom (-P(O)CH₂-) is expected to appear as a multiplet, likely showing coupling to the phosphorus atom, in the region of δ 2.2-2.5 ppm.

-

The methylene group adjacent to the carboxyl group (-CH₂COOH) will likely resonate around δ 2.3-2.6 ppm as a triplet.

-

The other two methylene groups of the pentanoic acid chain will appear as multiplets in the upfield region of δ 1.6-1.9 ppm.

-

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically in the downfield region of δ 10-12 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically around δ 175-185 ppm.

-

Aromatic Carbons (C₆H₅): Several signals in the aromatic region (δ 125-140 ppm). The carbon atom directly attached to the phosphorus (ipso-carbon) will show a large coupling constant with the ³¹P nucleus.

-

Aliphatic Carbons (-CH₂-): Signals for the four methylene carbons of the pentanoic acid chain will appear in the upfield region (δ 20-40 ppm). The carbon atom alpha to the phosphorus will exhibit coupling to the ³¹P nucleus.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[12][13][14][15]

-

For a pentavalent phosphine oxide like 5-(diphenylphosphinyl)pentanoic acid, a single resonance is expected. The chemical shift for triarylphosphine oxides typically falls in the range of δ +25 to +50 ppm (relative to 85% H₃PO₄).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

P=O Stretch: A strong absorption band in the region of 1150-1200 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H bonds will appear above 3000 cm⁻¹, while those for aliphatic C-H bonds will be just below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 302.31). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation pattern may show characteristic losses, such as the loss of the pentanoic acid side chain or fragments corresponding to the diphenylphosphine oxide moiety.

Applications in Research and Development

Caption: Key application areas of 5-(Diphenylphosphinyl)pentanoic acid.

Building Block in Organic Synthesis

The presence of a terminal carboxylic acid and a stable phosphine oxide group makes 5-(diphenylphosphinyl)pentanoic acid a valuable bifunctional building block. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into more complex molecular architectures.

Ligand in Coordination Chemistry

Phosphine oxides are known to act as ligands for a variety of metal ions, typically coordinating through the phosphoryl oxygen atom.[6][7][8][16][17] The carboxylic acid group in 5-(diphenylphosphinyl)pentanoic acid provides an additional coordination site, making it a potential chelating ligand. This property is particularly interesting for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and materials science. It has been used in the preparation of praseodymium coordination polymers.[10]

Reference Standard in Wittig Reactions

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[1][2][3][4][5] A common byproduct of this reaction is triphenylphosphine oxide. 5-(Diphenylphosphinyl)pentanoic acid, being a phosphine oxide with a distinct structure, can serve as an internal or external standard in the chromatographic analysis of Wittig reaction mixtures, aiding in the quantification of byproducts and the optimization of reaction conditions.[10]

Potential in Drug Discovery

As mentioned earlier, the phosphine oxide group is increasingly recognized for its favorable properties in medicinal chemistry.[6][7] The incorporation of the 5-(diphenylphosphinyl)pentanoic acid moiety into a bioactive molecule could potentially:

-

Improve Aqueous Solubility: The high polarity of the phosphine oxide group can enhance the solubility of poorly soluble drug candidates.[8]

-

Enhance Metabolic Stability: The P=O bond is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[8]

-

Provide a Handle for Prodrug Strategies: The carboxylic acid can be esterified to create prodrugs that can be hydrolyzed in vivo to release the active compound.

Conclusion

4-Carboxybutyldiphenylphosphine oxide (5-(Diphenylphosphinyl)pentanoic acid) is a multifunctional molecule with significant potential in both fundamental chemical research and applied drug discovery. Its unique combination of a stable, polar phosphine oxide group and a versatile carboxylic acid functionality makes it a valuable tool for synthetic chemists and medicinal chemists alike. As the importance of phosphine oxides in materials science and pharmacology continues to grow, a thorough understanding of the properties and reactivity of compounds like 5-(diphenylphosphinyl)pentanoic acid will be crucial for the development of next-generation materials and therapeutics.

References

-

Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107. [Link]

-

Ortuño, M. A., & Ujaque, G. (2019). Coordination chemistry and catalysis with secondary phosphine oxides. Dalton Transactions, 48(42), 15777–15793. [Link]

-

ResearchGate. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. [Link]

-

ACS Publications. (2012). Synthesis and Coordination Chemistry of Phosphine Oxide Decorated Dibenzofuran Platforms. [Link]

-

Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. [Link]

-

Name-Reaction.com. (n.d.). Wittig reaction. Retrieved from [Link]

-

Dalal Institute. (n.d.). Wittig Reaction. [Link]

-

Chemistry LibreTexts. (2019, June 5). 13.1.5 The Wittig Reaction. [Link]

-

Organic Syntheses. (n.d.). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). [Link]

-

Global Substance Registration System. (n.d.). 5-(DIPHENYLPHOSPHINYL)PENTANOIC ACID. [Link]

-

Axios Research. (n.d.). 5-(Diphenylphosphinyl)pentanoic Acid - CAS - 71140-70-0. [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of compound 2a:. [Link]

-

ResearchGate. (n.d.). Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. [Link]

-

PMC. (n.d.). Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India. [Link]

-

Virginia.gov. (n.d.). Pentanoic acid, 5-phenyl, TBDMS. [Link]

-

ResearchGate. (n.d.). FTIR-ATR spectra of a) ACVA; b) CPP and c) APP. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0283499). [Link]

-

ResearchGate. (n.d.). Assignments of FTIR spectra of compounds 5 and 8. [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

RSC Publishing. (n.d.). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]

-

SciSpace. (2017, November 13). The benchmark of 31P NMR parameters in phosphate. [Link]

-

Eötvös Loránd University. (n.d.). Applications of 31P NMR in analytical chemistry. [Link]

-

PMC. (2017, October 19). Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. [Link]

-

ResearchGate. (n.d.). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. [Link]

-

Indonesian Journal of Science & Technology. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). [Link]

-

MDPI. (2020, November 25). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. [Link]

-

SpectraBase. (n.d.). 5,5-Diphenylpentanoic acid. [Link]

-

SpectraBase. (n.d.). pentanoic acid, 5-amino-2-[(diphenylacetyl)amino]-5-oxo-, (2S)-. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

NIST WebBook. (n.d.). Pentanoic acid. [Link]

-

MDPI. (2019, November 14). Use of FTIR Spectroscopy and Chemometrics with Respect to Storage Conditions of Moldavian Dragonhead Oil. [Link]

-

FooDB. (n.d.). Showing Compound Pentanoic acid (FDB003230). [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. name-reaction.com [name-reaction.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. 5-(Diphenylphosphinyl)pentanoic Acid - CAS - 71140-70-0 | Axios Research [axios-research.com]

- 10. 5-(Diphenylphosphinyl)pentanoic Acid | 71140-70-0 [chemicalbook.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abnmr.elte.hu [abnmr.elte.hu]

- 16. Coordination chemistry and catalysis with secondary phosphine oxides [diposit.ub.edu]

- 17. pubs.acs.org [pubs.acs.org]

The Unseen Counterpart: A Technical Guide to By-product Management in the Diphenylphosphino-Wittig Reaction

For researchers, scientists, and professionals in drug development, the Wittig reaction is a cornerstone of synthetic chemistry, offering a powerful method for alkene synthesis. While the desired olefin product is the star of the show, the reaction invariably produces a stoichiometric amount of a phosphine oxide by-product. When employing Wittig reagents derived from diphenylphosphino (DPP) precursors, the resulting diphenylphosphine oxide and its derivatives present a significant purification challenge. This guide provides an in-depth exploration of the formation, characteristics, and, most importantly, the effective removal of these persistent by-products, ensuring the integrity and purity of your target molecules.

The Genesis of the By-product: A Mechanistic Perspective

The Wittig reaction, at its core, is the reaction of a phosphorus ylide with an aldehyde or ketone.[1] The journey to the final alkene product is a fascinating one, proceeding through a cyclic intermediate known as an oxaphosphetane.[2] The driving force for the entire process is the formation of a highly stable phosphorus-oxygen double bond in the phosphine oxide by-product.[3]

The mechanism can be broadly understood in two key stages:

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the oxygen atom of the carbonyl group attacking the positively charged phosphorus atom, leading to the formation of a four-membered ring intermediate, the oxaphosphetane.[4][5]

-

Oxaphosphetane Decomposition: This intermediate is unstable and rapidly collapses in an irreversible, concerted [2+2] retro-cycloaddition reaction.[4][6] This decomposition yields the desired alkene and the phosphine oxide by-product.[4]

Caption: The Wittig Reaction Mechanism.

In the context of a "DPP Wittig reaction," the phosphine used to generate the ylide contains at least one diphenylphosphino group. A common example is the use of a phosphonium salt derived from a diphenylphosphino-alkane. The resulting phosphine oxide will therefore be a diphenylphosphine oxide derivative. For the purpose of this guide, we will focus on the management of by-products where the core structure is diphenylphosphine oxide.

The Challenge of the By-product: Properties of Diphenylphosphine Oxides

The primary by-product, a diphenylphosphine oxide derivative, shares many of the challenging characteristics of its more common cousin, triphenylphosphine oxide (TPPO). These properties often make its separation from the desired alkene product a non-trivial task:

-

Polarity: The P=O bond imparts significant polarity to the molecule, leading to good solubility in a range of common organic solvents.[7]

-

High Boiling Point and Crystalline Nature: These by-products are typically high-boiling solids, making them difficult to remove by distillation.[8] Their crystalline nature can sometimes lead to co-crystallization with the product.

-

Solubility Profile: While poorly soluble in non-polar solvents like hexanes and cold diethyl ether, their solubility in moderately polar solvents often overlaps with that of the desired alkene product.[9]

These characteristics necessitate the use of specific purification strategies beyond simple extraction or distillation.

Strategies for By-product Removal: A Practical Guide

The effective removal of diphenylphosphine oxide by-products hinges on exploiting subtle differences in their physicochemical properties compared to the target alkene. The following sections detail the most effective, field-proven strategies.

Selective Precipitation and Crystallization

This is often the simplest and most scalable method, leveraging the low solubility of phosphine oxides in non-polar solvents.[10][11]

Underlying Principle: By dissolving the crude reaction mixture in a minimal amount of a solvent in which both the product and the phosphine oxide are soluble, and then adding a non-polar "anti-solvent," the phosphine oxide can be selectively precipitated.[11]

Experimental Protocol: Precipitation with Non-Polar Solvents

-

Concentration: After the reaction is complete, concentrate the crude reaction mixture in vacuo to an oil or a solid.

-

Dissolution: Dissolve the residue in a minimum volume of a moderately polar solvent (e.g., dichloromethane, toluene, or diethyl ether).

-

Precipitation: Slowly add a non-polar solvent such as hexanes or pentane while stirring vigorously.

-

Cooling: To maximize precipitation, cool the mixture in an ice bath or refrigerator for a period of time.

-

Filtration: Collect the precipitated diphenylphosphine oxide by-product by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.

-

Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the desired alkene.

Causality Behind Experimental Choices: The choice of solvents is critical. The initial solvent must be just polar enough to dissolve the product, while the anti-solvent must be non-polar enough to force the more polar phosphine oxide out of solution. Cooling reduces the solubility of the by-product, increasing the yield of the precipitation.

Complexation with Metal Salts

As Lewis bases, phosphine oxides can form insoluble coordination complexes with certain metal salts. This strategy is particularly useful when the desired product is polar and co-precipitates with the by-product during simple crystallization.[9][10]

Underlying Principle: The addition of a metal salt, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂), to a solution of the crude reaction mixture results in the formation of an insoluble phosphine oxide-metal salt complex that can be easily removed by filtration.[9][12]

Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂) in Ethanol

-

Dissolution: Dissolve the crude reaction mixture in ethanol.

-

Addition of ZnCl₂: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Add this solution to the crude product solution at room temperature with stirring. A 2:1 molar ratio of ZnCl₂ to the phosphine oxide is often effective.[13]

-

Precipitation: A white precipitate of the ZnCl₂(phosphine oxide)₂ adduct should form. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.

-

Filtration: Collect the precipitate by vacuum filtration.

-

Work-up: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.

Data Presentation: Efficacy of ZnCl₂ Precipitation

| Molar Ratio of ZnCl₂ to TPPO | TPPO Removal Efficiency in Ethanol |

| 1:1 | 90%[13] |

| 2:1 | >95% |

| 3:1 | Not Detected |

| Table adapted from data on TPPO removal, which is expected to be comparable for diphenylphosphine oxide.[13] |

Chromatographic Purification

When other methods fail, or when very high purity is required, chromatographic separation is a reliable option.

Underlying Principle: The difference in polarity between the relatively non-polar alkene and the more polar phosphine oxide allows for their separation on a silica gel column.

Experimental Protocol: Filtration through a Silica Plug

-

Concentration: Concentrate the crude reaction mixture to a minimum volume.

-

Suspension: Suspend the residue in a minimal amount of a non-polar solvent (e.g., pentane or hexane).

-

Filtration: Pass the suspension through a short plug of silica gel in a fritted funnel or a wide-bore column.

-

Elution: Elute the desired non-polar product from the silica plug using the same or a slightly more polar solvent system, while the more polar diphenylphosphine oxide by-product remains adsorbed on the silica.[14]

Caption: Decision workflow for by-product removal.

Polymer-Supported Reagents

An elegant approach to circumventing the purification issue altogether is to use a polymer-supported Wittig reagent.

Underlying Principle: The phosphine is covalently bound to a solid polymer support.[6] After the reaction, the polymer-bound phosphine oxide by-product can be simply filtered off, leaving the desired alkene in solution.[4]

Advantages:

-

Simplified work-up (filtration only).

-

Potential for reagent recycling.

-

Amenable to automated and flow chemistry.[15]

Disadvantages:

-

Higher cost of reagents.

-

Potentially lower reactivity or loading capacity compared to solution-phase reagents.

Conclusion: Mastering the Unseen

The success of a Wittig reaction is not solely defined by the formation of the desired alkene, but also by the ability to efficiently isolate it in a pure form. The diphenylphosphine oxide by-products, while often a source of frustration, can be effectively managed with a systematic approach. By understanding the mechanism of their formation and their key physicochemical properties, researchers can select the most appropriate purification strategy for their specific application. From the simplicity of selective precipitation to the elegance of polymer-supported reagents, the tools to master this "unseen counterpart" of the Wittig reaction are readily available, paving the way for cleaner reactions and purer products in the pursuit of new medicines and materials.

References

-

Pugh, K. C., & Percec, V. (2009). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. Polymer Chemistry, 1(1), 18-30. [Link]

-

Ford, W. T. (1986). Wittig Reactions on Polymer Supports. Accounts of Chemical Research, 19(5), 155-162. [Link]

-

Wikipedia. (n.d.). Triphenylphosphine oxide. [Link]

-

Merwade, A. Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13745-13753. [Link]

-

Shenvi, R. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. The Shenvi Laboratory. [Link]

-

Bouaziz, A. (2021, August 4). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. ResearchGate. [Link]

-

ResearchGate. (2025, August 6). Synthetic Studies Related to Diketopyrrolopyrrole (DPP) Pigments. Part 1: The Search for Alkenyl-DPPs. Unsaturated Nitriles in Standard DPP Syntheses: A Novel Cyclopenta[c]pyrrolone Chromophore | Request PDF. [Link]

-

Reddit. (2025, January 4). Removing TPPO from reaction mixture. r/OrganicChemistry. [Link]

-

de Melo, M. J., et al. (2024). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry, 20, 1932-1941. [Link]

-

University of Wisconsin-Madison. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

-

ResearchGate. (n.d.). Polymer-supported Wittig reactions. Reagents and conditions: (a) PS-TPP 1. [Link]

-

University of Pretoria. (n.d.). The synthesis of immobilised reagents based on a polymerised Triphenylphosphine scaffold for use in flow chemistry applications. [Link]

-

Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931-9936. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

University of California, Davis. (2023, January 22). Wittig Reaction. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(6), 1835-1842. [Link]

-

Gnamm, C., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(12), 6243-6262. [Link]

-

Hu, F.-H., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(3), 1104-1105. [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

-

Chemsrc. (2025, August 24). Bis(diphenylphosphino)methane. [Link]

-

Wikipedia. (n.d.). Bis(diphenylphosphino)methane. [Link]

-

Scilit. (n.d.). Synthesis of Diketopyrrolopyrrole Based Photoactive Materials via Photoredox C−H Activation. [Link]

-

Frontiers. (n.d.). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

-

Scribd. (n.d.). Wittig Reaction: Mechanism and Synthesis. [Link]

-

ResearchGate. (n.d.). A Triphenylphosphine‐Based Microporous Polymer for a Wittig Reaction Cycle in the Solid State. [Link]

-

Ley, S. V., et al. (1998). Development of a polymer bound Wittig reaction and use in multi-step organic synthesis for the overall conversion of alcohols to β-hydroxyamines. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-3846. [Link]

-

Larrow, J. F., & Chen, Y. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. Organic Process Research & Development. [Link]

-

R Discovery. (2009, March 2). Solubilities of Triphenylphosphine Oxide in Selected Solvents. [Link]

-

Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]

-

Gomes, A. T. P. C., et al. (2021). A Convenient Synthesis of Diketopyrrolopyrrole Dyes. Molecules, 26(16), 4785. [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

-

National Sun Yat-sen University. (n.d.). Studies on the preparations of organophosphorus compounds from triphenylphosphine oxide. [Link]

-

Zhang, Z., et al. (2023). Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. The Journal of Organic Chemistry, 88(6), 3613-3620. [Link]

-

de Melo, M. J., et al. (2024). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry, 20, 1932-1941. [Link]

-

de Melo, M. J., et al. (2024). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry, 20, 1932-1941. [Link]

-

Organic Chemistry Portal. (n.d.). A New Use of Wittig-Type Reagents as 1,3-Dipolar Cycloaddition Precursors and in Pyrrole Synthesis. [Link]

-

MDPI. (2021, August 6). A Convenient Synthesis of Diketopyrrolopyrrole Dyes. [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgosolver.com [orgosolver.com]

- 6. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane [cymitquimica.com]

- 13. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. shenvilab.org [shenvilab.org]

- 15. repository.up.ac.za [repository.up.ac.za]

Core Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to 5-(Diphenylphosphinyl)pentanoic Acid

This guide provides a comprehensive technical overview of 5-(Diphenylphosphinyl)pentanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of facts to offer field-proven insights into its properties, synthesis, and critical applications.

5-(Diphenylphosphinyl)pentanoic acid, also known by synonyms such as DPP or 4-Carboxybutyldiphenylphosphine Oxide, is a well-characterized organophosphorus compound.[1][2] Its molecular structure consists of a pentanoic acid chain where the terminal carbon is attached to a diphenylphosphine oxide group. This unique combination of a hydrophilic carboxylic acid tail and a bulky, aromatic phosphine oxide head imparts specific chemical properties that are critical to its applications.

The molecular formula of the compound is C₁₇H₁₉O₃P, and it has a molecular weight of approximately 302.3 g/mol .[3][4] Understanding these fundamental properties is the first step in its effective use in a laboratory setting.

Caption: 2D Structure of 5-(Diphenylphosphinyl)pentanoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 71140-70-0 | [1][3][4] |

| Molecular Formula | C₁₇H₁₉O₃P | [1][2][3] |

| Molecular Weight | 302.3 g/mol | [1][3][4] |

| Synonyms | DPP, 4-Carboxybutyldiphenylphosphine Oxide | [1][2][5] |

| Appearance | White to Off-White Crystalline Solid | [1][5] |

| Purity | Typically >95% | [1] |

| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml | [1][2] |

| Storage | -20°C, Hygroscopic, Under inert atmosphere |[1][5] |

The Genesis of the Molecule: Synthesis and Inevitable Formation

An essential piece of knowledge for any scientist working with phosphorus-based reagents is understanding that 5-(Diphenylphosphinyl)pentanoic acid is a common and often unavoidable by-product of the Wittig reaction.[1][5] The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds (olefins) from aldehydes or ketones.[1]

The reaction utilizes a phosphonium ylide. After the ylide attacks the carbonyl compound, a four-membered ring intermediate (an oxaphosphetane) is formed, which then collapses to yield the desired alkene and a phosphine oxide by-product. When a diphenylphosphinyl-containing ylide is used, this by-product is the corresponding diphenylphosphine oxide derivative. The high thermodynamic stability of the phosphorus-oxygen double bond is the primary driving force for this reaction, making the formation of the phosphine oxide highly favorable.

Caption: Formation as a byproduct in the Wittig Reaction.

This inherent formation is precisely why 5-(Diphenylphosphinyl)pentanoic acid is so valuable as a reference standard. Its presence in a reaction mixture is often an indicator that the Wittig reaction has proceeded, but it must be carefully quantified and removed during purification.

Core Application: A Reference Standard in Pharmaceutical Development

In the rigorous environment of drug development, absolute certainty in the identity and purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. 5-(Diphenylphosphinyl)pentanoic acid serves a critical function as a fully characterized reference standard for quality control (QC) applications.[3] This is particularly relevant during the synthesis of prostaglandin analogs, many of which are prepared using Wittig-type reactions.[5]

The Causality of a Reference Standard

The trustworthiness of any analytical method hinges on the quality of the reference standards used for calibration and validation. When developing a new drug, regulatory bodies require that all impurities above a certain threshold be identified and quantified.

Expertise in Practice: Imagine a scenario where a new prostaglandin analog is synthesized. The crude product is analyzed by High-Performance Liquid Chromatography (HPLC). An unexpected peak appears in the chromatogram. Without a reference standard, identifying this peak would require extensive and time-consuming isolation and characterization (e.g., via NMR, MS). However, by running a sample of 5-(Diphenylphosphinyl)pentanoic acid, the analyst can quickly confirm or deny its identity by comparing retention times. This makes the process of analytical method development, validation (AMV), and routine QC significantly more efficient and reliable.[3]

Experimental Protocol: Use in a QC Workflow

The following protocol outlines a self-validating system for using 5-(Diphenylphosphinyl)pentanoic acid as a reference standard.

-

Standard Preparation: Accurately weigh a known amount of 5-(Diphenylphosphinyl)pentanoic acid (>95% purity) and dissolve it in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Prepare the API sample (e.g., the crude prostaglandin analog) at a known concentration in the same solvent.

-

LC-MS Analysis: Analyze the calibration standards and the API sample using a validated LC-MS method. The method must be capable of separating the API from the 5-(Diphenylphosphinyl)pentanoic acid peak.

-

Quantification: Plot the peak area of the 5-(Diphenylphosphinyl)pentanoic acid standard against its concentration to generate a linear calibration curve.

-

Validation & Trustworthiness: The linearity of this curve (R² > 0.99) validates the assay's accuracy over that concentration range.

-

Impurity Calculation: Using the equation from the calibration curve, calculate the concentration of the 5-(Diphenylphosphinyl)pentanoic acid impurity in the API sample based on its peak area.

Caption: Use of DPP as a reference standard in a QC workflow.

Analytical Characterization Principles

Confirming the identity and purity of 5-(Diphenylphosphinyl)pentanoic acid itself is paramount. This is achieved through a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic multiplets in the aromatic region (7-8 ppm) for the ten protons on the two phenyl rings. The aliphatic chain protons would appear further upfield (typically 1-3 ppm), with splitting patterns corresponding to their adjacent protons. The acidic proton of the carboxyl group would appear as a broad singlet significantly downfield (>10 ppm).

-

¹³C NMR: Would reveal distinct signals for the aromatic carbons, the four unique carbons of the pentanoic acid chain, and the carbonyl carbon.

-

³¹P NMR: This is a definitive technique for phosphorus-containing compounds. It would show a single resonance at a chemical shift characteristic of a pentavalent phosphine oxide.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, typically by observing the [M-H]⁻ ion at m/z 301.3 in negative ion mode or the [M+H]⁺ ion at m/z 303.3 in positive ion mode.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety. 5-(Diphenylphosphinyl)pentanoic acid is classified as an irritant.

Table 2: GHS Hazard Information

| Hazard Code | Description | Precautionary Statement(s) | Source(s) |

|---|---|---|---|

| H315 | Causes skin irritation | P264: Wash thoroughly after handling. P280: Wear protective gloves. | [6] |

| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |[6] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of the crystalline dust.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]

-

Storage: The compound is hygroscopic.[5] Store the container tightly sealed in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

-

Weighing: When weighing, do so in a ventilated enclosure or fume hood. Avoid creating dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

By adhering to these protocols, researchers can ensure both the integrity of their experiments and their personal safety.

References

Sources

- 1. 5-(Diphenylphosphoryl)pentanoic Acid | CAS 71140-70-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 5-(Diphenylphosphinyl)pentanoic Acid - CAS - 71140-70-0 | Axios Research [axios-research.com]

- 4. 5-(Diphenylphosphoryl)pentanoic acid - Opulent Pharma [opulentpharma.com]

- 5. 5-(Diphenylphosphinyl)pentanoic Acid | 71140-70-0 [chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

5-(Diphenylphosphinyl)pentanoic acid synthesis route

An In-Depth Technical Guide to the Synthesis of 5-(Diphenylphosphinyl)pentanoic Acid

Abstract

5-(Diphenylphosphinyl)pentanoic acid, also known as 4-Carboxybutyldiphenylphosphine Oxide, is an organophosphorus compound of significant interest in synthetic and materials chemistry. It is recognized both as a common byproduct in Wittig reactions and as a versatile building block for creating more complex molecules, such as praseodymium coordination polymers.[1][2] This guide provides a comprehensive overview of the principal synthetic routes to this molecule, designed for researchers and drug development professionals. We will delve into the mechanistic rationale behind these methods, present detailed experimental protocols, and evaluate the strategic advantages of each approach to empower scientists in making informed decisions for their specific applications.

Physicochemical Properties and Characterization

A foundational understanding of the target molecule's properties is critical for synthesis, purification, and analysis.

| Property | Value | Reference |

| CAS Number | 71140-70-0 | [1][2][3] |

| Molecular Formula | C₁₇H₁₉O₃P | [2][3][4] |

| Molecular Weight | 302.31 g/mol | [4] |

| Appearance | Crystalline solid | [2] |

| Synonyms | DPP, 4-Carboxybutyldiphenylphosphine Oxide | [2] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [2] |

Core Synthetic Strategies

The synthesis of 5-(diphenylphosphinyl)pentanoic acid can be approached through several distinct chemical strategies. The choice of method often depends on the availability of starting materials, required scale, and tolerance for specific reaction conditions. This guide will focus on two primary, field-proven routes: the Michaelis-Arbuzov reaction and the alkylation of a diphenylphosphine oxide precursor.

Strategy 1: Michaelis-Arbuzov Reaction followed by Hydrolysis

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, forming a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide. This approach provides a reliable pathway to the corresponding phosphonate ester, which can then be hydrolyzed to the target phosphinic acid derivative, although this specific application for a phosphine oxide requires careful selection of reagents. A more direct C-P bond formation resembling an Arbuzov-type pathway involves the reaction of a phosphinite with an alkyl halide.

Reaction Scheme & Rationale

This two-step process begins with the formation of a P-C bond by reacting a suitable diphenylphosphorus nucleophile (like ethyl diphenylphosphinite) with an ester of a 5-halopentanoic acid (e.g., ethyl 5-bromopentanoate). The resulting intermediate ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

The selection of an ester of the pentanoic acid chain is crucial as it protects the carboxylic acid moiety from interfering with the C-P bond formation step. The subsequent hydrolysis is a standard and typically high-yielding transformation.

Workflow Diagram

Caption: Michaelis-Arbuzov synthesis workflow.

Detailed Experimental Protocol

Step A: Synthesis of Ethyl 5-(diphenylphosphinyl)pentanoate

-

To a dry, argon-purged round-bottom flask equipped with a reflux condenser, add ethyl diphenylphosphinite (1.0 eq).

-

Add ethyl 5-bromopentanoate (1.1 eq).

-

Heat the reaction mixture under argon at 120-140 °C for 4-6 hours. Progress can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphinite peak to the phosphine oxide product peak.

-

After cooling to room temperature, the crude product can be purified by vacuum distillation or column chromatography on silica gel to remove any unreacted starting materials and byproducts.

Step B: Hydrolysis to 5-(Diphenylphosphinyl)pentanoic acid

-

Dissolve the purified ethyl 5-(diphenylphosphinyl)pentanoate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC/LCMS indicates complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid. A white precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(diphenylphosphinyl)pentanoic acid.[5]

Advantages and Disadvantages

| Advantages | Disadvantages |

| Reliable and well-understood reaction mechanism. | Requires elevated temperatures for the Arbuzov step. |

| Readily available starting materials. | The phosphinite starting material can be sensitive to air and moisture. |

| Generally provides good to excellent yields. | Two distinct synthetic steps are required. |

Strategy 2: Nucleophilic Alkylation of Diphenylphosphine Oxide

This method leverages the nucleophilicity of the phosphorus atom in diphenylphosphine oxide after deprotonation. The resulting phosphinite anion readily attacks an alkyl halide, forming the desired P-C bond in a single step. This is a highly convergent and efficient approach.

Reaction Scheme & Rationale

Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid. In the presence of a suitable base, it can be deprotonated to form a potent phosphorus-centered nucleophile. This nucleophile then undergoes an Sₙ2 reaction with an ester of 5-halopentanoic acid. The subsequent hydrolysis step is identical to that in Strategy 1. This method is often preferred for its milder conditions compared to the classical Arbuzov reaction.

Workflow Diagram

Caption: Nucleophilic alkylation synthesis workflow.

Detailed Experimental Protocol

Step A: Synthesis of Ethyl 5-(diphenylphosphinyl)pentanoate

-

In a flame-dried, three-neck flask under a positive pressure of argon, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

-

Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.

-

Add fresh anhydrous THF.

-

In a separate flask, dissolve diphenylphosphine oxide (1.0 eq) in anhydrous THF.

-

Slowly add the diphenylphosphine oxide solution to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting solution back to 0 °C and add ethyl 5-bromopentanoate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step B: Hydrolysis to 5-(Diphenylphosphinyl)pentanoic acid

-

Follow the hydrolysis procedure as detailed in Strategy 1, Section 2.1.3, Step B.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Often proceeds under milder conditions (room temperature). | Requires strictly anhydrous conditions and inert atmosphere techniques. |

| Highly convergent, forming the key bond efficiently. | Sodium hydride is a flammable solid requiring careful handling. |

| Avoids the use of air-sensitive phosphinites as starting material. | The workup requires a careful quenching step. |

Conclusion

The synthesis of 5-(diphenylphosphinyl)pentanoic acid is readily achievable through established organophosphorus chemistry methodologies. The Michaelis-Arbuzov approach offers a classic and robust, albeit thermally intensive, route. For a more modern and milder alternative, the nucleophilic alkylation of diphenylphosphine oxide provides an excellent pathway, provided that appropriate care is taken to exclude moisture and air. The final choice of synthesis will be guided by the specific capabilities of the laboratory, the desired scale of the reaction, and the cost and availability of the starting reagents. Both routes culminate in a straightforward hydrolysis step to yield the target acid with high purity after appropriate workup and purification.

References

-

Xiao, J. (2003). Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry, 7(1), 1-19. University of Liverpool. [Link]

-

Lemouzy, S., et al. (2010). Single-Step Synthesis of Secondary Phosphine Oxides. Organic Letters, 12(18), 4184–4187. ACS Publications. [Link]

-

Global Substance Registration System. 5-(DIPHENYLPHOSPHINYL)PENTANOIC ACID. Gsrs. [Link]

-

Keglevich, G. (2016). Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents. ResearchGate. [Link]

-

Organic Chemistry Portal. Phosphine synthesis by reduction. Organic-Chemistry.org. [Link]

-

Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. Organic-Chemistry.org. [Link]

-

Organic Chemistry Portal. Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Organic-Chemistry.org. [Link]

-

Axios Research. 5-(Diphenylphosphinyl)pentanoic Acid - CAS - 71140-70-0. Axiosresearch.com. [Link]

- Takeda Chemical Industries, Ltd. (1994). Method of producing a phosphinyl-carboxylic acid derivative. U.S. Patent No. 5,334,760.

-

Van der Heggen, S., et al. (2018). Mono-alkyl Phosphinic Acids as Ligands in Nanocrystal Synthesis. ResearchGate. [Link]

-

Furan, S., et al. (2021). Synthesis and Structure of 5‐Diphenylphosphino‐ acenaphth‐6‐yl Boronic Acid, Related Dialkyl Esters and Boroxine Rings. ChemistryOpen, 10(12), 1225-1231. [Link]

-

Benkovics, T., et al. (2020). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). Organic Syntheses, 97, 54-70. [Link]

-

Wang, H., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega, 5(26), 16229–16241. [Link]

-

Wang, H., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. Semantic Scholar. [Link]

Sources

- 1. 5-(Diphenylphosphinyl)pentanoic Acid | 71140-70-0 [chemicalbook.com]

- 2. 5-(Diphenylphosphoryl)pentanoic Acid | CAS 71140-70-0 | Cayman Chemical | Biomol.com [biomol.com]

- 3. 5-(Diphenylphosphinyl)pentanoic Acid - CAS - 71140-70-0 | Axios Research [axios-research.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Physicochemical Profiling and Solubility Dynamics of 5-(Diphenylphosphinyl)pentanoic Acid in Organic Solvents

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs)—most notably prostaglandin analogs such as Latanoprost and Bimatoprost—the Wittig reaction serves as a cornerstone for stereoselective olefin formation[1]. A prominent and structurally complex byproduct of these specific synthetic routes is 5-(Diphenylphosphinyl)pentanoic acid (also referred to as 5-(Diphenylphosphoryl)pentanoic acid or DPP)[2][3].

Because DPP acts as a critical impurity standard in pharmaceutical quality control, understanding its thermodynamic solubility across various organic solvents is non-negotiable. This whitepaper provides an in-depth analysis of DPP’s solvation mechanics, consolidates its quantitative solubility profile, and establishes a self-validating, gold-standard methodology for its analytical quantification.

Molecular Architecture and Solvation Mechanics

To predict and manipulate the solubility of DPP, one must first deconstruct its molecular architecture. DPP (C₁₇H₁₉O₃P) is a highly amphiphilic molecule characterized by two distinct domains:

-

The Diphenylphosphoryl Core: The P=O bond is a potent hydrogen-bond acceptor with a strong dipole moment. However, the two bulky phenyl rings impart significant lipophilicity and steric hindrance, thermodynamically resisting aqueous hydration[2][4].

-

The Pentanoic Acid Tail: An aliphatic chain terminating in a carboxylic acid moiety (predicted pKa≈4.70 )[4]. In the solid state and in non-polar media, this tail drives the formation of strongly hydrogen-bonded intermolecular dimers.

Causality of Solvent Interactions

The solubility of DPP is dictated by a solvent's ability to simultaneously disrupt the carboxylic acid dimers and solvate the lipophilic phenyl rings.

-

Polar Aprotic Solvents (DMSO, DMF): These solvents exhibit the highest solvation efficiency (10 mg/mL)[2][5]. Their high dielectric constants and strong dipole moments act as aggressive hydrogen-bond acceptors, effectively cleaving the DPP dimers without donating protons that would otherwise compete for the phosphoryl oxygen.

-

Polar Protic Solvents (Ethanol, Methanol): Solvation drops to 5 mg/mL in ethanol and is categorized as "slightly soluble" in methanol[2][4][5]. While protic solvents can hydrogen-bond with the phosphoryl group, their extensive self-associating hydrogen-bond networks create an energetic penalty for accommodating the bulky diphenyl groups.

Fig 1. Solvation interaction network of DPP in varied organic solvents.

Quantitative Physicochemical and Solubility Profiles

The following tables synthesize the baseline chemical properties and experimentally verified solubility limits of DPP to guide solvent selection for liquid-liquid extraction and chromatographic purification.

Table 1: Physicochemical Properties

| Parameter | Value / Description |

| Chemical Name | 5-(Diphenylphosphinyl)pentanoic acid[4] |

| Synonyms | DPP, 4-Carboxybutyldiphenylphosphine Oxide[2] |

| CAS Number | 71140-70-0[2][6] |

| Molecular Formula | C₁₇H₁₉O₃P[2] |

| Molecular Weight | 302.3 g/mol [2] |

| Predicted pKa | 4.70 ± 0.10 (Carboxylic acid)[4] |

Table 2: Absolute Solubility in Key Solvents

| Solvent System | Solubility Limit | Solvation Mechanism |

| Dimethylformamide (DMF) | 10.0 mg/mL[2][5] | Strong H-bond acceptance; high dielectric constant. |

| Dimethyl Sulfoxide (DMSO) | 10.0 mg/mL[2][5] | Strong H-bond acceptance; disrupts acid dimers. |

| Ethanol (Absolute) | 5.0 mg/mL[2][5] | Protic solvation; competitive H-bonding. |

| Methanol | Slightly Soluble[4] | High polarity but poor accommodation of phenyl rings. |

| DMSO : PBS (pH 7.2) [1:3] | 0.25 mg/mL[2][5] | Hydrophobic exclusion of the diphenylphosphoryl core. |

Experimental Methodology: Thermodynamic Solubility Assessment

To generate reproducible solubility data for API impurity profiling, dynamic or kinetic methods are insufficient. The Isothermal Shake-Flask Method remains the gold standard for determining true thermodynamic solubility[7][8].

The Self-Validating Shake-Flask Protocol

This protocol is engineered with internal verification steps to ensure the system has reached thermodynamic equilibrium rather than a metastable supersaturated state.

-

Solvent Preparation & Solid Addition:

-

Dispense 2.0 mL of the target organic solvent (e.g., DMSO, Ethanol) into a chemically inert 5 mL borosilicate glass vial.

-

Add DPP powder in ~5 mg increments until a visible, persistent suspension of solid remains (indicating saturation).

-

-

Isothermal Equilibration:

-

Seal the vial and place it in an orbital thermoshaker set strictly to 25.0 ± 0.1 °C at 800 RPM[7].

-

Causality: Strict temperature control is mandatory because the enthalpy of solution ( ΔHsol ) causes exponential fluctuations in solubility with minor thermal shifts.

-

-

Equilibrium Verification (Self-Validation Step):

-

Extract 100 µL aliquots at 24 hours and 48 hours .

-

If the calculated concentration difference between the 24h and 48h marks is <5% , thermodynamic equilibrium is confirmed[8]. If >5% , continue shaking for an additional 24 hours.

-

-

Phase Separation:

-

Centrifuge the aliquots at 15,000 × g for 15 minutes to pellet undissolved solids.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter .

-

Causality: PTFE is chosen over Nylon or PVDF to prevent non-specific hydrophobic adsorption of the diphenylphosphoryl groups, which would artificially lower the measured concentration.

-

Fig 2. Standardized shake-flask methodology for determining DPP solubility.

Analytical Workflow: HPLC-UV Quantification

Once the saturated supernatant is isolated, it must be accurately quantified. Given DPP's structure, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the optimal analytical vector.

Chromatographic Parameters

-

Stationary Phase: C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size). The dense alkyl chains provide excellent retention for the lipophilic phenyl rings.

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (optimal for the π→π∗ transitions of the diphenyl groups).

Methodological Causality & System Suitability

-

Why Formic Acid? The pKa of DPP is ~4.70. Without an acidic modifier, the molecule will exist in a state of partial ionization at neutral pH, leading to severe chromatographic peak tailing and irreproducible retention times. Formic acid (pH ~2.7) fully protonates the pentanoic acid tail, ensuring a sharp, symmetrical peak.

-

Self-Validation (System Suitability): Before sample analysis, inject a 5-point calibration curve of a certified DPP reference standard (ranging from 0.1 mg/mL to 2.0 mg/mL). The system is only validated for use if the linear regression coefficient ( R2 ) is ≥0.999 and the injection carryover in a subsequent blank is ≤0.05% .

Strategic Implications for Process Chemistry

Understanding that DPP maxes out at 10 mg/mL in highly polar aprotic solvents (DMSO/DMF) but drops precipitously in aqueous environments (0.25 mg/mL in PBS) informs downstream purification of APIs like Latanoprost.

During the workup of the Wittig reaction, process chemists can leverage this differential solubility. By transitioning the crude mixture into a biphasic organic/aqueous system and carefully tuning the pH above 6.0, the carboxylic acid of DPP becomes deprotonated (forming a highly water-soluble sodium salt). This allows the lipophilic API to remain in the organic phase while the ionized DPP is aggressively partitioned into the aqueous waste stream, ensuring high-purity recovery of the target prostaglandin.

References

-

Axios Research. "5-(Diphenylphosphinyl)pentanoic Acid - CAS 71140-70-0." Axios Research Catalog, 2026. URL: [Link]

-

Pharmaffiliates. "Latanoprost Impurities and Reference Standards." Pharmaffiliates Catalog, 2026. URL:[Link]

-

BioAssay Systems. "Solubility Testing – Shake Flask Method Summary." BioAssay Systems Technical Bulletins, 2026. URL: [Link]

-

Chemistry Steps. "The Wittig Reaction: Examples and Mechanism." Chemistry Steps Educational Portal, 2026. URL: [Link]

Sources

- 1. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5-(Diphenylphosphinyl)pentanoic Acid | 71140-70-0 [chemicalbook.com]

- 5. 5-(Diphenylphosphoryl)pentanoic Acid | CAS 71140-70-0 | Cayman Chemical | Biomol.com [biomol.com]

- 6. 5-(Diphenylphosphinyl)pentanoic Acid - CAS - 71140-70-0 | Axios Research [axios-research.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Guide to the Spectral Analysis of 5-(Diphenylphosphinyl)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 5-(Diphenylphosphinyl)pentanoic acid, a compound of interest in various chemical and pharmaceutical research settings. As a molecule incorporating both a diphenylphosphine oxide and a carboxylic acid moiety, its characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) reveals key structural features. This document serves as a practical resource for the interpretation of its spectral data.

Molecular Structure and Key Features

5-(Diphenylphosphinyl)pentanoic acid (C₁₇H₁₉O₃P) has a molecular weight of 302.3 g/mol .[1] Its structure consists of a pentanoic acid chain where the terminal carbon is attached to a diphenylphosphine oxide group. This combination of a polar phosphinyl group, aromatic rings, and a carboxylic acid functional group dictates its chemical properties and spectral behavior.

Diagram: Molecular Structure of 5-(Diphenylphosphinyl)pentanoic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of the phosphorus atom in 5-(Diphenylphosphinyl)pentanoic acid.

¹H NMR Spectroscopy

-

Experimental Protocol: A sample of 5-(Diphenylphosphinyl)pentanoic acid is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Interpretation:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically around 12 ppm.[2] The exact position is dependent on concentration and the solvent used due to variations in hydrogen bonding.

-

Phenyl Protons (-C₆H₅): The ten protons on the two phenyl rings will appear as multiplets in the aromatic region, generally between 7.4 and 7.8 ppm.

-

Aliphatic Protons (-CH₂-): The methylene protons of the pentanoic acid chain will exhibit distinct signals. The protons adjacent to the carbonyl group and the phosphinyl group will be the most deshielded. The splitting patterns will be influenced by coupling to adjacent methylene groups and potentially to the phosphorus atom. For a related compound, pentanoic acid, the terminal methyl protons appear as a triplet, while the internal methylene protons show more complex splitting.[3]

-

¹³C NMR Spectroscopy

-

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. The same sample prepared for ¹H NMR can be used.

-

Data Interpretation:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate in the range of 165-185 δ.[2]

-

Phenyl Carbons (-C₆H₅): The aromatic carbons will produce signals in the region of 120-140 δ. The carbon directly attached to the phosphorus atom (ipso-carbon) will show a characteristic coupling to the phosphorus atom.

-

Aliphatic Carbons (-CH₂-): The four methylene carbons in the pentanoic acid chain will have distinct chemical shifts, influenced by their proximity to the electron-withdrawing carbonyl and phosphinyl groups.

-

³¹P NMR Spectroscopy

-

Experimental Protocol: ³¹P NMR is a highly effective technique for analyzing phosphorus-containing compounds.[4] The spectrum is usually recorded with proton decoupling. 85% phosphoric acid is commonly used as an external standard (0.00 ppm).[5]

-

Data Interpretation:

-

For phosphine oxides, a single sharp signal is expected. The chemical shift for the phosphorus atom in 5-(Diphenylphosphinyl)pentanoic acid will be in a range characteristic of pentavalent phosphorus compounds.[6] The specific chemical shift is sensitive to the electronic environment around the phosphorus atom.[5]

-

| NMR Data Summary | ¹H NMR (ppm) | ¹³C NMR (ppm) | ³¹P NMR (ppm) |

| Functional Group | |||

| -COOH | ~12 (broad s)[2] | 165-185[2] | N/A |